2,3-Dibromo-2-methylbutanoic acid

Description

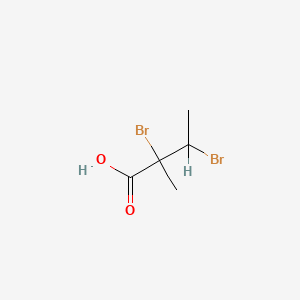

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-3(6)5(2,7)4(8)9/h3H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYSKCWQDVVVKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201034177 | |

| Record name | 2,3-Dibromo-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91114-65-7 | |

| Record name | 2,3-Dibromo-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201034177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dibromo 2 Methylbutanoic Acid

Direct Halogenation Strategies

Direct halogenation strategies focus on the introduction of bromine atoms onto the carbon framework of 2-methylbutanoic acid or a similar aliphatic carboxylic acid. These methods can be broadly categorized into electrophilic and radical-mediated processes.

Electrophilic Bromination Protocols

Electrophilic bromination of carboxylic acids at the α-position is a well-established transformation, most notably achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.org This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus, typically as phosphorus tribromide (PBr₃). libretexts.org While carboxylic acids themselves are generally unreactive towards direct bromination, the HVZ reaction proceeds through the in situ formation of an acyl bromide. libretexts.org This intermediate readily enolizes, and the resulting enol tautomer undergoes electrophilic attack by bromine to yield the α-bromo acyl bromide. Subsequent hydrolysis then furnishes the α-bromo carboxylic acid. libretexts.org

For the synthesis of 2,3-Dibromo-2-methylbutanoic acid, this approach would theoretically involve the α-bromination of 2-methylbutanoic acid. However, the HVZ reaction is specific to the α-position, meaning it would yield 2-bromo-2-methylbutanoic acid. Achieving dibromination at both the 2- and 3-positions would necessitate further reaction steps or different reaction conditions that promote bromination at the β-position, which is less common for this type of reaction.

| Reaction | Reagents | Key Intermediate | Product |

| Hell-Volhard-Zelinsky | Br₂, P (or PBr₃) | Acyl bromide enol | α-Bromo carboxylic acid |

Radical-Mediated Bromination Approaches

Radical-mediated bromination offers an alternative pathway for the halogenation of aliphatic chains. These reactions typically involve the use of a radical initiator, such as light or a chemical initiator like AIBN (azobisisobutyronitrile), to generate bromine radicals from a bromine source like N-bromosuccinimide (NBS). nih.govlibretexts.org These highly reactive bromine radicals can abstract hydrogen atoms from the alkane chain, leading to the formation of a carbon radical. This radical then reacts with a bromine source to form the alkyl bromide. libretexts.org

The selectivity of radical bromination is influenced by the stability of the resulting carbon radical, with tertiary hydrogens being the most readily abstracted, followed by secondary and then primary hydrogens. In the case of 2-methylbutanoic acid, the hydrogen at the 2-position is tertiary, making it a likely site for initial radical bromination. However, achieving selective dibromination at both the 2- and 3-positions would be challenging due to the competing reactivity of other C-H bonds in the molecule and the potential for a mixture of products.

Visible light-mediated methods have also been developed for the decarboxylative halogenation of aliphatic carboxylic acids using iron salts as catalysts. rsc.orgrsc.orgresearchgate.net This process involves the formation of an alkyl radical via decarboxylation, which is then trapped by a halogen source. rsc.org However, this method results in the loss of the carboxylic acid group and is therefore not a direct route to this compound.

Halogenation of Aliphatic Carboxylic Acid Substrates

The direct halogenation of aliphatic carboxylic acids to produce di- or poly-halogenated products in a single step is often difficult to control and can lead to a mixture of isomers and varying degrees of halogenation. The reactivity of the C-H bonds along the alkyl chain can be similar, and the presence of the carboxylic acid group can influence the reaction's regioselectivity.

Decarboxylative halogenation methods, such as the Hunsdiecker reaction, convert carboxylic acids to alkyl halides with one fewer carbon atom. acs.org These methods are not suitable for the synthesis of this compound as they would result in the loss of the carboxyl group.

Precursor-Based Synthesis Pathways

A more controlled and widely used approach for the synthesis of vicinal dihalides like this compound involves the bromination of an unsaturated carboxylic acid precursor. This method takes advantage of the well-defined reactivity of the carbon-carbon double bond.

Bromination of Unsaturated Carboxylic Acid Precursors

The addition of bromine across the double bond of an α,β-unsaturated carboxylic acid is a common and effective method for preparing 2,3-dibromo carboxylic acids. The reaction proceeds via an electrophilic addition mechanism, typically involving a cyclic bromonium ion intermediate. The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting dibromide.

A relevant example is the synthesis of 2,3-dibromo-2-methylpropanoic acid from methacrylic acid and bromine in an aqueous solution. google.com This process highlights the general applicability of this method to α-substituted unsaturated acids.

Tiglic acid, or (E)-2-methylbut-2-enoic acid, is an ideal precursor for the synthesis of this compound. The addition of bromine to the double bond of tiglic acid is expected to proceed via an anti-addition mechanism. This is a general feature of the bromination of alkenes, where the two bromine atoms add to opposite faces of the double bond.

The reaction mechanism involves the electrophilic attack of bromine on the alkene, leading to the formation of a cyclic bromonium ion. The bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite to the initial bromine addition. This results in the formation of the vicinal dibromide with a specific stereochemical outcome.

Given the (E)-configuration of tiglic acid, the anti-addition of bromine would result in the formation of a specific pair of enantiomers of this compound. The stereochemical outcome of similar bromination reactions, such as the bromination of fumaric acid to yield meso-2,3-dibromosuccinic acid and maleic acid to yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid, provides a strong basis for predicting the stereochemistry of the product from tiglic acid. google.com Similarly, the bromination of trans-cinnamic acid results in the formation of a specific stereoisomer of 2,3-dibromo-3-phenylpropanoic acid. csub.edu

| Precursor | Reagent | Mechanism | Expected Product Stereochemistry |

| Tiglic Acid ((E)-2-methylbut-2-enoic acid) | Br₂ | Anti-addition via bromonium ion | Threo pair of enantiomers |

Bromination of Methacrylic Acid

The bromination of methacrylic acid serves as a direct method for the synthesis of a vicinal dibromo-carboxylic acid. This reaction proceeds via the electrophilic addition of bromine across the carbon-carbon double bond of methacrylic acid. A specific method for the synthesis of 2,3-dibromo-2-methylpropionic acid, the product of methacrylic acid bromination, is detailed in Chinese patent CN101560147A. google.com

In this process, methacrylic acid is dissolved in water and heated. google.com Bromine is then added to the aqueous solution, initiating the addition reaction. The reaction mixture is held at an elevated temperature for a period to ensure completion. Upon cooling, the product, 2,3-dibromo-2-methylpropionic acid, crystallizes from the solution due to its lower solubility. The solid product is then isolated by filtration, washed with cold water to remove impurities, and dried. google.com The patent highlights this method for its high yield and environmentally friendly ("green") working conditions. google.com

Key parameters of this synthesis are detailed in the embodiments of the patent, which specify the molar ratios of reactants, reaction temperature, and reaction time. google.com For instance, one embodiment describes heating a mixture of methacrylic acid and water to 100 °C, followed by the dropwise addition of bromine. The reaction is then continued for one hour at this temperature before cooling to isolate the product. google.com Another embodiment describes a similar procedure conducted at a lower temperature of 50 °C but for a longer duration of five hours. google.com

| Parameter | Value Range |

| Starting Materials | Methacrylic Acid, Bromine, Water |

| Molar Ratio (Methacrylic Acid:Bromine) | 1:1 to 1:3 |

| Reaction Temperature | 50 °C to 100 °C |

| Reaction Time | 1 to 5 hours |

| Product | 2,3-Dibromo-2-methylpropionic acid |

| Isolation Method | Cooling, Crystallization, Filtration |

Synthesis of 2-Methylbutanoic Acid as a Key Starting Material

2-Methylbutanoic acid is a valuable chiral carboxylic acid and a key precursor for various chemical syntheses. It can be prepared through several distinct methodologies, including Grignard reactions, hydrolysis of substituted esters, and asymmetric hydrogenation.

Grignard Reaction: A well-established method for preparing racemic 2-methylbutanoic acid involves the use of a Grignard reagent. wikipedia.org The synthesis starts from 2-chlorobutane (B165301) or 2-bromobutane, which is reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, sec-butylmagnesium chloride/bromide. wikipedia.orgvaia.com This organometallic compound is then carboxylated by reacting it with solid carbon dioxide (dry ice). Subsequent acidification of the resulting magnesium carboxylate salt with a mineral acid yields 2-methylbutanoic acid. wikipedia.orgnjchm.com This route is considered a reliable method, though care must be taken as the strong nucleophilicity of the Grignard reagent can lead to side reactions if other electrophilic functional groups are present. vaia.com

From Methyl Ethyl Acetoacetic Ester: An alternative synthesis involves the hydrolysis of a substituted β-keto ester. prepchem.com Specifically, methyl ethyl acetoacetic ester is refluxed with a strong base, such as potassium hydroxide (B78521) in aqueous alcohol. prepchem.com This process saponifies the ester and induces a retro-Claisen condensation (ketonic hydrolysis), cleaving the acetoacetic ester derivative. After an initial workup to remove any unreacted starting material, the solution is acidified. This protonates the carboxylate, causing the 2-methylbutanoic acid to separate as an oily layer, which can then be extracted and purified by distillation. A yield of 60% is reported for this procedure. prepchem.com

Asymmetric Hydrogenation of Tiglic Acid: For the enantioselective synthesis of 2-methylbutanoic acid, the asymmetric hydrogenation of tiglic acid (E-2-methyl-2-butenoic acid) is a highly effective method. This reaction utilizes a chiral catalyst, typically a ruthenium-BINAP complex, to stereoselectively add hydrogen across the double bond. wikipedia.org Research has shown that using a [Ru(OCOCH₃)₂((S)-H₈-binap)] catalyst in supercritical carbon dioxide can produce (S)-2-methylbutanoic acid in over 99% yield and with high enantiomeric excess (up to 89% ee). liv.ac.uk The enantioselectivity of this reaction can be influenced by factors such as hydrogen pressure and the specific solvent system used. liv.ac.uk

| Synthesis Method | Starting Material(s) | Key Reagents | Product Form | Reference(s) |

| Grignard Reaction | 2-Chlorobutane or 2-Bromobutane | 1. Mg, ether2. CO₂ (dry ice)3. H₃O⁺ | Racemic | wikipedia.org, njchm.com, vaia.com |

| Acetoacetic Ester Synthesis | Methyl ethyl acetoacetic ester | 1. KOH, alcohol/water, reflux2. H₃O⁺ | Racemic | prepchem.com |

| Asymmetric Hydrogenation | Tiglic Acid | H₂, Ru-BINAP catalyst (e.g., [Ru(OCOCH₃)₂((S)-H₈-binap)]) | Enantiomerically enriched (S)- or (R)-form | wikipedia.org, liv.ac.uk |

Chemical Reactivity and Transformation Mechanisms of 2,3 Dibromo 2 Methylbutanoic Acid

Reactivity Governed by the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, known for its acidic proton and its susceptibility to nucleophilic acyl substitution. These characteristics allow for the conversion of 2,3-dibromo-2-methylbutanoic acid into a variety of derivatives.

The conversion of carboxylic acids to esters is a fundamental and widely utilized transformation. For this compound, this can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. libretexts.orgmasterorganicchemistry.comchemguide.co.uk This is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. libretexts.orgmasterorganicchemistry.com

Another effective method for esterification, particularly for more sensitive or sterically hindered substrates, is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method proceeds under milder conditions and often provides high yields of the corresponding ester. organic-chemistry.org

The choice of esterification method would depend on the desired ester and the stability of the vicinal dibromide moiety under the reaction conditions.

Table 1: Common Esterification Methods Applicable to this compound

| Method | Reagents | Typical Conditions |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, excess alcohol |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature, anhydrous solvent |

The hydroxyl group of the carboxylic acid can be replaced by a halogen to form a more reactive acyl halide. This transformation is crucial for activating the carboxyl group for subsequent nucleophilic acyl substitution reactions. libretexts.org The synthesis of the corresponding acyl chloride of this compound can be readily achieved by treatment with thionyl chloride (SOCl₂). libretexts.orgorgoreview.com This reaction typically proceeds efficiently, often with the addition of a small amount of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org

Similarly, the acyl bromide can be prepared by reacting the carboxylic acid with phosphorus tribromide (PBr₃). libretexts.org These acyl halides are valuable synthetic intermediates.

Table 2: Reagents for Acyl Halide Formation from this compound

| Target Acyl Halide | Reagent |

| Acyl Chloride | Thionyl chloride (SOCl₂) |

| Acyl Bromide | Phosphorus tribromide (PBr₃) |

Reactivity of the Vicinal Dibromide Moiety

The two bromine atoms on adjacent carbon atoms in this compound introduce a different set of reactive possibilities, primarily centered around substitution and elimination reactions.

The carbon-bromine bonds in this compound are polar, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The molecule contains two distinct brominated centers: a secondary bromide at the C3 position and a tertiary bromide at the C2 position.

Nucleophilic substitution at these centers can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the substrate. lumenlearning.com The tertiary C2-Br bond is more likely to undergo substitution via an Sₙ1 pathway, involving the formation of a relatively stable tertiary carbocation intermediate. The secondary C3-Br bond could react via either an Sₙ1 or Sₙ2 mechanism. For an Sₙ2 reaction, a strong, unhindered nucleophile would be required, leading to inversion of stereochemistry if the carbon is chiral. chemistrysteps.com Steric hindrance around the tertiary center generally disfavors the Sₙ2 mechanism at that position. libretexts.org

The outcome of nucleophilic substitution reactions on this molecule can be complex, potentially leading to a mixture of products depending on which bromine atom is displaced and the reaction pathway followed.

Treatment of this compound with a base can induce the elimination of hydrogen bromide (HBr), a process known as dehydrohalogenation, to form an alkene. libretexts.org The presence of two bromine atoms allows for the possibility of a double dehydrohalogenation to yield an alkyne, typically under more forcing conditions with a strong base. youtube.com

The initial dehydrohalogenation can be regioselective. The use of a small, strong base like sodium ethoxide typically favors the formation of the more substituted alkene (Zaitsev's rule). A bulky base, such as potassium tert-butoxide, would favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance. youtube.com

Furthermore, the dehydrohalogenation reaction, particularly when proceeding through an E2 mechanism, is stereoselective, requiring an anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.org This stereochemical requirement can influence the geometry (E/Z) of the resulting alkene.

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions of this compound are well-established in the principles of organic chemistry.

Esterification (Fischer): The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester. masterorganicchemistry.com

Acyl Halide Formation (with SOCl₂): The carboxylic acid first attacks the sulfur atom of thionyl chloride, displacing a chloride ion. The resulting intermediate then loses a proton and rearranges to form an acyl chlorosulfite, which is a highly reactive species with a good leaving group. The chloride ion, acting as a nucleophile, then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride, sulfur dioxide, and another chloride ion. libretexts.orgorgoreview.com

Dehydrohalogenation (E2): In a concerted step, a base abstracts a proton from a carbon adjacent to the carbon bearing a bromine atom. Simultaneously, the C-H bond breaks, a new π-bond forms between the two carbon atoms, and the bromide ion departs as the leaving group. The anti-periplanar requirement dictates the stereochemical outcome of this reaction. libretexts.org

The interplay between the carboxylic acid functionality and the vicinal dibromide moiety can also lead to more complex reaction pathways, such as intramolecular reactions, depending on the specific reaction conditions employed.

Reaction Pathway Elucidation for Bromination Processes

The synthesis of this compound typically proceeds through the electrophilic addition of bromine (Br₂) to 2-methyl-2-butenoic acid, an α,β-unsaturated carboxylic acid. The reaction pathway involves the formation of a bromonium ion intermediate, which is then attacked by a bromide ion.

The electrophilic attack of the bromine molecule on the electron-rich double bond of 2-methyl-2-butenoic acid initiates the reaction. This leads to the formation of a cyclic bromonium ion intermediate. The formation of this three-membered ring is a key step and influences the stereochemical outcome of the reaction. pearson.comyoutube.comyoutube.com The positive charge on the bromine atom in the bromonium ion makes the adjacent carbon atoms electrophilic.

The subsequent step involves the nucleophilic attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ion bridge, resulting in an anti-addition of the two bromine atoms across the former double bond. youtube.comladykeanecollege.edu.in Due to the presence of a chiral center at the C2 position and the formation of a new chiral center at the C3 position, a mixture of diastereomers is possible. Specifically, the addition of bromine to the Z- and E-isomers of 2-methyl-2-butenoic acid can lead to the formation of two pairs of enantiomers. chemicalforums.com

CH₃-CH=C(CH₃)-COOH + Br₂ → CH₃-CH(Br)-C(Br)(CH₃)-COOH

Table 1: Stereoisomers from the Bromination of 2-Methyl-2-butenoic Acid

| Starting Isomer | Product Stereoisomers |

| (E)-2-Methyl-2-butenoic acid (Tiglic Acid) | (2R,3S)-2,3-Dibromo-2-methylbutanoic acid and (2S,3R)-2,3-Dibromo-2-methylbutanoic acid (one pair of enantiomers) |

| (Z)-2-Methyl-2-butenoic acid (Angelic Acid) | (2R,3R)-2,3-Dibromo-2-methylbutanoic acid and (2S,3S)-2,3-Dibromo-2-methylbutanoic acid (another pair of enantiomers) |

Kinetic and Thermodynamic Studies of Elimination Reactions

This compound can undergo elimination reactions, specifically dehydrohalogenation, in the presence of a base to form unsaturated products. The kinetics and thermodynamics of these eliminations are influenced by the reaction conditions and the structure of the substrate. These reactions typically proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism. nih.govstackexchange.com

Kinetic studies of similar vicinal dibromides show that the rate of E2 elimination is second-order, depending on the concentration of both the substrate and the base. nih.govchegg.com The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, and the leaving group (bromide) on the α-carbon departs simultaneously, leading to the formation of a double bond. For this compound, the presence of two bromine atoms allows for a twofold elimination to potentially form an alkyne, typically proceeding through a vinylic halide intermediate. stackexchange.comlibretexts.org

Thermodynamically, the formation of the more substituted and conjugated alkene is generally favored (Zaitsev's rule). nih.gov However, the regioselectivity and stereoselectivity of the elimination can be influenced by the steric hindrance of the base and the substrate. The transition state for E2 elimination requires an anti-periplanar arrangement of the proton being abstracted and the leaving group.

Table 2: General Kinetic and Thermodynamic Parameters for Elimination Reactions

| Parameter | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Kinetics | First-order | Second-order |

| Stereochemistry | Non-stereospecific | Stereospecific (anti-periplanar) |

| Thermodynamics | Favors stable carbocation intermediate | Favors more stable alkene product (Zaitsev's rule often applies) |

Mechanistic Parallels with Decarboxylative Halogenation Processes

The transformation of this compound shares mechanistic parallels with decarboxylative halogenation reactions, most notably the Hunsdiecker reaction. The Hunsdiecker reaction involves the conversion of a carboxylic acid (usually as its silver salt) to an organic halide with one fewer carbon atom. acs.orgpku.edu.cn

The key mechanistic feature of the Hunsdiecker reaction is the formation of a radical intermediate. acs.org The reaction of the silver carboxylate with a halogen (e.g., bromine) forms an acyl hypobromite (B1234621) intermediate. This intermediate then undergoes homolytic cleavage of the O-Br bond, followed by decarboxylation to yield an alkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or reacts with Br₂ to form the final alkyl bromide.

While this compound itself is already halogenated, its decarboxylation under certain conditions could proceed through a similar radical pathway. For instance, if the carboxylic acid is converted to its silver salt and treated with a halogen, it could potentially undergo decarboxylation to form a bromo-substituted alkyl radical, which would then be further halogenated.

Furthermore, modifications of the Hunsdiecker reaction, such as the Cristol-Firth modification using mercuric oxide and bromine, also proceed via radical intermediates and can be applied to a range of carboxylic acids. acs.org The reactivity of α,β-unsaturated carboxylic acids in Hunsdiecker-type reactions can be complex, sometimes leading to lower yields due to polymerization of the radical intermediates. acs.org However, catalytic versions of the Hunsdiecker reaction have been developed to improve yields for such substrates. researchgate.net

The study of these parallels provides insight into the potential for this compound to serve as a precursor for further functionalization through radical-mediated decarboxylation pathways.

Table 3: Comparison of Mechanistic Steps

| Reaction Step | Hunsdiecker Reaction | Potential Decarboxylation of this compound |

| Initiation | Formation of acyl hypohalite from silver carboxylate and halogen. | Formation of a similar intermediate from the silver salt of the acid. |

| Propagation | Homolytic cleavage to form a carboxyl radical, followed by loss of CO₂ to form an alkyl radical. | Potential for homolytic cleavage and decarboxylation to form a dibromo-alkyl radical. |

| Termination | Reaction of the alkyl radical with a halogen source to form the alkyl halide. | The resulting radical could abstract a halogen or undergo other radical reactions. |

Stereochemical Investigations and Control in 2,3 Dibromo 2 Methylbutanoic Acid

Intrinsic Chirality and Stereoisomeric Forms

2,3-Dibromo-2-methylbutanoic acid possesses two chiral centers, which are atoms bonded to four different groups, leading to the possibility of multiple stereoisomers. libretexts.orglibretexts.org A chiral center is a tetrahedral atom where swapping any two attached groups results in a different stereoisomer. libretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org

In the case of this compound, the two chiral centers are located at the C2 and C3 positions of the butanoic acid chain. This gives rise to a maximum of 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. libretexts.org

The four stereoisomers of this compound are:

(2R, 3R)-2,3-dibromo-2-methylbutanoic acid

(2S, 3S)-2,3-dibromo-2-methylbutanoic acid

(2R, 3S)-2,3-dibromo-2-methylbutanoic acid

(2S, 3R)-2,3-dibromo-2-methylbutanoic acid

The (2R, 3R) and (2S, 3S) forms are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) forms. The relationship between any of the (2R, 3R) or (2S, 3S) isomers and any of the (2R, 3S) or (2S, 3R) isomers is diastereomeric.

It is important to note that if the substituents on the chiral centers were identical, the possibility of a meso compound would arise. A meso compound is an achiral diastereomer of a chiral stereoisomer, possessing an internal plane of symmetry. msu.edu However, in this compound, the substituents on C2 and C3 are different, precluding the formation of a meso isomer.

Diastereoselective and Enantioselective Synthetic Approaches

The synthesis of specific stereoisomers of this compound can be achieved through stereoselective reactions, where one stereoisomer is formed preferentially over others.

Influence of Starting Material Stereochemistry on Product Configuration

The stereochemistry of the starting material, typically an unsaturated carboxylic acid, plays a crucial role in determining the stereochemical outcome of the bromination reaction. The addition of bromine to an alkene is a classic example of a stereospecific reaction, where different stereoisomers of the starting material yield different stereoisomers of the product. masterorganicchemistry.compdx.edu

For instance, the bromination of tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid), which are cis-trans isomers, would be expected to produce different diastereomers of this compound. wikipedia.org The reaction proceeds through a bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion. researchgate.netmasterorganicchemistry.com This means the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.commasterorganicchemistry.com

Bromination of Tiglic Acid (trans-isomer): The anti-addition of bromine to the trans-isomer, tiglic acid, would lead to the formation of the (2R, 3S) and (2S, 3R) enantiomeric pair (the threo-diastereomer).

Bromination of Angelic Acid (cis-isomer): Conversely, the anti-addition of bromine to the cis-isomer, angelic acid, would result in the formation of the (2R, 3R) and (2S, 3S) enantiomeric pair (the erythro-diastereomer).

This stereospecificity allows for the selective synthesis of a particular diastereomeric pair by choosing the appropriate starting alkene isomer.

Methodologies for Chiral Induction in Bromination

Achieving enantioselectivity, the preferential formation of one enantiomer over the other, in the bromination of α,β-unsaturated carboxylic acids requires the use of chiral reagents or catalysts. While the direct enantioselective bromination of these substrates is a challenging area of research, several strategies for chiral induction in halogenation reactions have been developed.

One approach involves the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the starting material to influence the stereochemical course of the reaction. After the bromination, the auxiliary can be removed to yield the enantiomerically enriched product.

Another method is the use of a chiral catalyst. While less common for bromination compared to other reactions like hydrogenation, research into chiral Lewis acid or phase-transfer catalysts for enantioselective halogenation is an active field. The catalyst creates a chiral environment around the substrate, favoring the formation of one enantiomer.

Resolution of Racemic Mixtures

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), it is often necessary to separate, or resolve, the enantiomers. libretexts.org Since enantiomers have identical physical properties like boiling point and solubility, this separation is not straightforward. libretexts.org The key to resolving a racemic mixture is to convert the enantiomers into diastereomers, which have different physical properties and can therefore be separated. libretexts.orglibretexts.org

Principles of Diastereoisomer Formation for Separation

For a racemic mixture of a carboxylic acid like this compound, resolution can be achieved by reacting it with an enantiomerically pure chiral base. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.org

For example, reacting a racemic mixture of (±)-2,3-dibromo-2-methylbutanoic acid with a pure (R)-amine would produce two diastereomeric salts:

((R)-2,3-dibromo-2-methylbutanoic acid) • ((R)-amine)

((S)-2,3-dibromo-2-methylbutanoic acid) • ((R)-amine)

These diastereomeric salts have different solubilities, melting points, and other physical properties. libretexts.org This difference allows for their separation. Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.orglibretexts.org Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines like (R)-1-phenylethylamine. libretexts.orglibretexts.org

Chromatographic and Crystallization-Based Resolution Techniques

The separation of the diastereomeric salts is typically achieved through fractional crystallization or chromatography.

Fractional Crystallization: This technique relies on the different solubilities of the diastereomeric salts in a particular solvent. libretexts.org By carefully choosing the solvent and conditions, one diastereomer can be selectively crystallized from the solution, leaving the other dissolved in the mother liquor. consensus.app This process may need to be repeated multiple times to achieve high enantiomeric purity. libretexts.org

Chromatographic Techniques: Diastereomers can also be separated using chromatography, such as column chromatography or high-performance liquid chromatography (HPLC). acs.org The stationary phase in the chromatography column will interact differently with the two diastereomers, causing them to travel through the column at different rates and thus be separated. Chiral HPLC, using a chiral stationary phase, can also be used to directly separate the enantiomers of the carboxylic acid without the need for derivatization into diastereomers.

Another approach is the formation of diastereomeric esters by reacting the racemic carboxylic acid with a chiral alcohol. acs.org These diastereomeric esters can then be separated by chromatography and subsequently hydrolyzed to yield the resolved enantiomers of the acid. acs.org

| Resolution Method | Principle | Separation Technique | Key Considerations |

| Diastereomeric Salt Formation | Reaction of racemic acid with a chiral base to form diastereomeric salts with different physical properties. libretexts.orglibretexts.org | Fractional Crystallization libretexts.org | Choice of chiral base and solvent is crucial for differential solubility. libretexts.orglibretexts.org |

| Diastereomeric Ester Formation | Reaction of racemic acid with a chiral alcohol to form diastereomeric esters. acs.org | Chromatography (e.g., HPLC, Column Chromatography) acs.org | Requires subsequent hydrolysis to recover the resolved acid. acs.org |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | High-Performance Liquid Chromatography (HPLC) | Can be a direct and efficient method without derivatization. |

Conformational Preferences and Dynamics

The three-dimensional structure of this compound is not static. Rotation around its single bonds allows the molecule to adopt various conformations, or rotamers. The relative stability of these conformers is influenced by factors such as steric hindrance, dipole-dipole interactions, and hyperconjugation. Understanding these conformational preferences is crucial for predicting the molecule's reactivity and its interactions with other molecules.

Table 1: Postulated Relative Stabilities of Carboxyl Group Conformations in this compound

| Conformation | Dihedral Angle (C3-C2-C=O) | Postulated Relative Stability | Rationale |

| s-cis (syn-periplanar) | ~0° | More Stable | Reduced steric hindrance between the carboxyl -OH and the bulky substituents on C2 and C3. |

| s-trans (anti-periplanar) | ~180° | Less Stable | Increased steric repulsion between the carboxyl -OH and the substituents on the α- and β-carbons. |

Note: The data in this table is hypothetical and based on established principles of conformational analysis in similar molecules. Specific experimental or computational data for this compound is required for definitive confirmation.

Rotation around the C2-C3 single bond in this compound gives rise to different staggered and eclipsed rotamers. The relative energies of these rotamers determine the preferred molecular geometry. The analysis of these rotamers is typically performed by considering Newman projections along the C2-C3 bond.

For the different stereoisomers of this compound (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)), the conformational landscape will vary. The interactions between the substituents on the C2 and C3 carbons—namely, the bromine atoms, the methyl group, the carboxyl group, and the hydrogen atom—will dictate the most stable conformations.

The primary interactions to consider are:

Gauche interactions: Steric repulsion between bulky groups that are 60° apart in a Newman projection.

Eclipsed interactions: Severe steric repulsion when bulky groups are directly aligned in a Newman projection.

Dipole-dipole interactions: Repulsive or attractive forces between the polar C-Br and C=O bonds.

Hyperconjugation: Stabilizing interactions involving the overlap of filled bonding orbitals with empty antibonding orbitals.

In the absence of specific experimental data for this compound, we can infer the likely preferred geometries based on studies of similar molecules like 2,3-dibromobutane. In such dihalogenated alkanes, the anti-periplanar conformation, where the two bulky halogen atoms are 180° apart, is generally the most stable due to the minimization of both steric hindrance and dipole-dipole repulsion.

For this compound, the situation is more complex due to the presence of four different substituents on the C2-C3 bond. The most stable rotamer for each diastereomer will be the one that minimizes the sum of all repulsive interactions. It is plausible that the conformation where the two bulky bromine atoms are in a gauche or anti position relative to each other, and also gauche to the carboxyl and methyl groups, would be among the more stable conformers. Eclipsed conformations, where the bulky groups are aligned, would be high-energy transition states.

Table 2: Hypothetical Major Rotamers and Their Postulated Relative Stabilities for a Diastereomer of this compound

| Rotamer (viewed along C2-C3 bond) | Dihedral Angle (Br-C2-C3-Br) | Key Interactions | Postulated Relative Stability |

| Anti | ~180° | Minimized Br-Br steric and dipole repulsion. Gauche interactions between Br and other substituents. | Likely to be a low-energy conformer. |

| Gauche | ~60° | Gauche Br-Br interaction. Other gauche and eclipsed interactions will determine the overall stability. | May be a stable conformer depending on other substituent interactions. |

| Eclipsed | 0°, 120°, 240° | High steric and torsional strain. | High-energy transition states. |

Note: This table presents a simplified and hypothetical analysis. The actual conformational preferences would require detailed computational modeling or experimental spectroscopic studies (e.g., NMR) for each specific stereoisomer of this compound.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dibromo 2 Methylbutanoic Acid

Comprehensive Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the molecular structure of 2,3-Dibromo-2-methylbutanoic acid, with each technique offering unique insights into its chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹³C NMR: The carbon spectrum is anticipated to show distinct signals for each of the five carbon atoms in the molecule, as they are in unique chemical environments. The carbon atom of the carboxylic acid group (C=O) is expected to appear significantly downfield, typically in the range of δ 170–180 ppm. The two carbons bonded to the electronegative bromine atoms (C2 and C3) are predicted to resonate in the δ 30–50 ppm region. The methyl and ethyl carbons would appear at the most upfield positions.

¹H NMR: In the proton NMR spectrum, the acidic proton of the carboxylic acid would likely appear as a broad singlet far downfield. The proton on the carbon bearing a bromine atom (C3) would exhibit a chemical shift influenced by the adjacent electronegative bromine and the C2-substituents. Its splitting pattern would provide confirmation of its position relative to the neighboring ethyl group.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹³C NMR | ||

| C=O | ~170–180 | Carboxylic acid carbon, deshielded by two oxygen atoms. |

| C-Br | ~30–50 | Carbons attached to bromine, deshielded by the electronegative halogen. |

| Alkyl C | < 30 | Shielded carbons of the methyl and ethyl groups. |

| ¹H NMR | ||

| -COOH | > 10 | Acidic proton, typically a broad singlet, highly deshielded. |

| -CH(Br)- | ~4-5 | Proton on carbon with bromine, deshielded. Splitting reveals adjacent protons. |

| -CH₂- & -CH₃ | ~1-2 | Alkyl protons, relatively shielded. |

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

For this compound (C₅H₈Br₂O₂), the calculated molecular weight is approximately 259.92 g/mol . nih.gov A key feature in the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, any bromine-containing ion will appear as a pair of peaks. savemyexams.com Consequently, the molecular ion of a dibrominated compound like this will exhibit a characteristic triplet pattern: the [M]⁺ peak, an [M+2]⁺ peak of roughly double the intensity, and an [M+4]⁺ peak of similar intensity to the [M]⁺ peak. researchgate.net This isotopic signature is definitive proof of the presence of two bromine atoms in the molecule and its fragments.

Electron ionization would likely induce fragmentation through several pathways. Common fragmentation would involve the loss of a bromine radical (•Br) or the entire carboxylic acid group (•COOH). Cleavage of the carbon-carbon bonds would also occur, leading to smaller charged fragments.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Notes |

| ~260 | [C₅H₈Br₂O₂]⁺ | Molecular ion ([M]⁺). Exhibits a characteristic M/M+2/M+4 isotopic pattern. |

| ~181 | [C₅H₈BrO₂]⁺ | Loss of a bromine atom from the molecular ion. |

| ~215 | [C₄H₈Br₂]⁺ | Loss of the carboxylic acid group (COOH) from the molecular ion. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

A very broad absorption band is anticipated in the region of 2500–3300 cm⁻¹, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.info The broadness is due to the strong intermolecular hydrogen bonding between molecules. docbrown.info A second, very prominent and sharp peak is expected around 1700–1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. docbrown.info The presence of these two features together is strong evidence for a carboxylic acid functional group. Additional absorptions in the fingerprint region (below 1500 cm⁻¹) would correspond to C-H, C-C, C-O, and C-Br bond vibrations.

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500–3300 docbrown.info | O-H stretch | Broad, Strong | Carboxylic Acid |

| ~1700–1725 researchgate.net | C=O stretch | Sharp, Strong | Carboxylic Acid |

| ~1300 | C-O stretch | Medium | Carboxylic Acid |

| ~1200 | O-H bend | Medium | Carboxylic Acid |

| < 700 | C-Br stretch | Medium-Strong | Alkyl Halide |

X-ray Crystallographic Analysis for Solid-State Structure

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular packing. libretexts.org

Confirmation of Absolute Stereochemistry via Anomalous Dispersion Effects

The absolute configuration of a chiral molecule, distinguishing it from its non-superimposable mirror image (enantiomer), can be unequivocally determined using single-crystal X-ray diffraction, provided that anomalous dispersion effects are significant enough to be measured. ed.ac.uknih.gov This phenomenon arises from the interaction of X-rays with the core electrons of atoms, leading to a phase shift in the scattered X-rays. nih.gov The magnitude of this effect is element-dependent and is particularly pronounced for heavier atoms, such as bromine, when the X-ray radiation wavelength is near the atom's absorption edge. thieme-connect.deresearchgate.net

For this compound, the presence of two bromine atoms provides a strong source of anomalous scattering. mit.edu When a single crystal of one enantiomer of the compound is irradiated with an appropriate X-ray wavelength (e.g., Cu Kα radiation), the differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), which would be identical in the absence of anomalous scattering, become measurable. mit.edu This breakdown of Friedel's law is the key to determining the absolute structure.

The analysis of these intensity differences allows for the calculation of the Flack parameter, a critical value in crystallographic refinement that indicates the absolute structure of the crystal. ed.ac.uknih.gov A Flack parameter close to 0 indicates that the assigned stereochemistry is correct, while a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.

While specific crystallographic data for this compound is not readily found in publicly available literature, the following table illustrates the typical crystallographic data and parameters that would be reported in such a study to confirm the absolute stereochemistry.

Table 1: Illustrative Crystallographic Data for Absolute Stereochemistry Determination

| Parameter | Value | Significance |

| Chemical Formula | C₅H₈Br₂O₂ | Confirms the elemental composition of the compound. |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, essential for observing anomalous dispersion effects. ed.ac.uk |

| Wavelength (Å) | 1.54178 (Cu Kα) | Appropriate X-ray source to induce significant anomalous scattering from bromine atoms. thieme-connect.de |

| Flack Parameter | 0.02(3) | A value close to zero confirms the correctness of the assigned absolute configuration with a low standard uncertainty. nih.gov |

| Hooft Parameter | 0.01(2) | An alternative parameter to the Flack parameter, also indicating a high confidence in the absolute structure assignment. mit.edu |

Chiroptical Spectroscopy for Configurational Analysis

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral substance with left and right circularly polarized light, provide invaluable information about the stereochemistry of a molecule in solution. researchgate.net These techniques are complementary to solid-state X-ray crystallography.

Electronic Circular Dichroism (ECD) Applications in Chiral Studies

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for investigating the absolute configuration of chiral molecules. researchgate.netresearchgate.net ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net The resulting spectrum consists of positive or negative bands, known as Cotton effects, which are characteristic of the molecule's specific three-dimensional arrangement of chromophores and chiral centers.

In this compound, the carboxylic acid group acts as a chromophore, absorbing in the UV region. The chiral centers at C2 and C3, along with the bulky and polarizable bromine atoms, create a chiral environment around the chromophore, leading to a distinct ECD spectrum. The sign and magnitude of the Cotton effects are highly sensitive to the absolute configuration of these stereocenters.

The interpretation of ECD spectra is often supported by quantum-mechanical calculations. nih.gov By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for all possible stereoisomers, the absolute configuration can be confidently assigned.

Although specific experimental ECD data for this compound is not widely published, the table below provides a representative example of the kind of data that would be obtained from an ECD analysis, illustrating the distinct spectral features for a pair of enantiomers.

Table 2: Representative Electronic Circular Dichroism (ECD) Data

| Stereoisomer | Wavelength (λmax, nm) | Molar Ellipticity (Δε, M⁻¹cm⁻¹) | Cotton Effect Sign |

| (2R,3R)-enantiomer | 215 | +2.5 | Positive |

| (2S,3S)-enantiomer | 215 | -2.5 | Negative |

The mirror-image relationship between the ECD spectra of the (2R,3R) and (2S,3S) enantiomers is a hallmark of this technique, providing a clear and direct method for distinguishing between them.

Computational Chemistry and Theoretical Modeling of 2,3 Dibromo 2 Methylbutanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. biointerfaceresearch.com These methods solve approximations of the Schrödinger equation to determine the electron distribution, which governs the molecule's stability and chemical behavior. arxiv.orgusc.edu For 2,3-dibromo-2-methylbutanoic acid, such calculations can elucidate its electronic structure and predict its reactivity.

Detailed research findings from DFT calculations, often using a basis set like B3LYP/6-31+G(d), can reveal key electronic parameters. biointerfaceresearch.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the carboxyl group are expected to be electron-rich, while the acidic proton and the carbon atoms bonded to the electronegative bromine atoms are expected to be electron-poor.

Table 1: Representative Calculated Electronic Properties for this compound This table presents hypothetical but scientifically plausible data that would be generated from DFT calculations.

| Calculated Parameter | Value | Interpretation |

| HOMO Energy | -7.2 eV | Indicates the energy of the most available electrons, likely localized on the bromine atoms or the carboxyl group. |

| LUMO Energy | -1.5 eV | Represents the energy of the lowest energy orbital available to accept electrons, likely an anti-bonding orbital associated with the C-Br bonds. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | 2.1 D | Indicates a polar molecule due to the presence of electronegative O and Br atoms. |

| Mulliken Atomic Charge on C=O | +0.45 | Shows the carbonyl carbon is electron-deficient and a likely site for nucleophilic attack. |

| Mulliken Atomic Charge on -OH | -0.38 | Shows the hydroxyl oxygen is electron-rich. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the movement of each atom in a molecule over time by solving Newton's equations of motion. nih.gov This technique is essential for exploring the conformational landscape of flexible molecules like this compound.

An MD simulation provides unparalleled insight into the different spatial arrangements (conformations) a molecule can adopt and the energetic barriers between them. nih.govnih.gov For this compound, key conformational variables include the rotation around the C2-C3 single bond and the orientation of the carboxylic acid group. The bulky bromine atoms and methyl groups create significant steric hindrance, which limits the number of stable conformations. By simulating the molecule's behavior, often in a solvent like water to mimic realistic conditions, researchers can identify the most populated and lowest-energy conformers. This information is crucial as the biological activity and reactivity of a molecule can depend heavily on its three-dimensional shape.

Table 2: Hypothetical Conformational Analysis of the C2-C3 Dihedral Angle This table illustrates the type of data obtained from an MD simulation to analyze the stability of different rotamers.

| Conformer | Dihedral Angle (Br-C2-C3-Br) | Relative Potential Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.0 | 75% |

| Gauche (+) | ~60° | 2.5 | 12.5% |

| Gauche (-) | ~-60° | 2.5 | 12.5% |

| Eclipsed | ~0° | >10 (Transition State) | <0.1% |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. By calculating properties like vibrational frequencies or nuclear magnetic shielding, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

For IR spectroscopy, quantum calculations can determine the vibrational frequencies corresponding to the stretching and bending of each bond. spectroscopyonline.com Carboxylic acids like this compound have highly characteristic IR absorptions. pressbooks.publibretexts.org These include a very broad O-H stretch from the carboxyl group (typically 2500–3300 cm⁻¹), a strong C=O stretch (1710–1760 cm⁻¹), and C-Br stretches at lower frequencies (typically 500-700 cm⁻¹). spectroscopyonline.compressbooks.pub

For NMR spectroscopy, calculations can predict the chemical shifts (δ) of carbon (¹³C) and proton (¹H) nuclei. The chemical environment of each nucleus determines its shielding and, therefore, its resonance frequency. The carboxyl carbon is typically found far downfield (165-185 ppm) in a ¹³C NMR spectrum. pressbooks.pub The carbons attached to the bromine atoms (C2 and C3) would also be deshielded, appearing at a higher chemical shift than typical sp³ carbons.

Table 3: Predicted Key Spectroscopic Peaks for this compound This table presents expected spectroscopic data based on computational predictions and known trends for similar functional groups.

| Spectroscopy Type | Predicted Peak/Shift | Assignment |

| IR | ~1715 cm⁻¹ (strong) | C=O stretch of the carboxylic acid dimer. pressbooks.publibretexts.org |

| IR | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the hydrogen-bonded carboxyl group. pressbooks.publibretexts.org |

| IR | ~650 cm⁻¹ (medium) | C-Br stretch. |

| ¹³C NMR | ~175 ppm | Carboxyl carbon (-COOH). pressbooks.pub |

| ¹³C NMR | 60-70 ppm | Carbon attached to bromine (C2 or C3). |

| ¹H NMR | >10 ppm (singlet, broad) | Acidic proton of the carboxyl group. pressbooks.pub |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms at a level of detail that is often inaccessible to experiments. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. lsu.edu This involves calculating the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

A plausible reaction for this compound is dehydrohalogenation, where treatment with a base leads to the elimination of HBr to form an alkene. vedantu.com Computational modeling can compare different possible pathways, such as the E1 and E2 mechanisms. youtube.com For example, a calculation could model the approach of a base (e.g., hydroxide), the abstraction of a proton, the formation of a double bond, and the departure of a bromide ion. By calculating the activation energy (the energy of the transition state relative to the reactants), one can predict the reaction rate and determine which regio- or stereoisomeric product is favored. Such studies have been used to understand the mechanisms of hydrohalogenation and dehalogenation in similar systems. acs.org

Table 4: Hypothetical Energy Profile for a Dehydrohalogenation Reaction Step This table illustrates how computational chemistry can quantify the energetics of a proposed reaction mechanism.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | This compound + OH⁻ | 0.0 |

| Transition State | Structure where C-H bond is partially broken and C=C/C-Br bonds are partially formed/broken. | +18.5 |

| Product Complex | Resulting bromo-alkenoic acid + H₂O + Br⁻ | -12.0 |

Development and Application of Chemical Descriptor Languages

In the field of cheminformatics, molecules are represented by "descriptors" that encode their structural information in a machine-readable format. nih.govloc.gov These descriptor languages are essential for creating and searching large chemical databases, and for developing quantitative structure-activity relationship (QSAR) models. wikipedia.orgdrugdesign.org

The most common line notations are the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI). loc.govwikipedia.org SMILES uses a short string of ASCII characters to represent the structure, while InChI provides a unique, layered, and canonical representation for a given compound. The InChIKey is a further hashed, fixed-length version of the InChI string, useful for database indexing and web searches. These descriptors allow for the unambiguous identification and representation of this compound in computational workflows.

Table 5: Chemical Descriptors for this compound Data sourced from PubChem.

| Descriptor Type | String | Description |

| Molecular Formula | C₅H₈Br₂O₂ | Lists the elemental composition of the molecule. |

| SMILES | CC(C)(C(C(=O)O)Br)Br | Represents the molecular graph as a linear string of characters. loc.govwikipedia.org |

| InChI | InChI=1S/C5H8Br2O2/c1-5(2,7)3(6)4(8)9/h3H,1-2H3,(H,8,9) | A standardized, layered text representation of the molecule's atoms and their connectivity. |

| InChIKey | RWJNIIYQCXBZFS-UHFFFAOYSA-N | A hashed, fixed-length code derived from the InChI string for easy database lookup. uni.lu |

Strategic Applications of 2,3 Dibromo 2 Methylbutanoic Acid in Organic Synthesis

Utility as a Versatile Synthetic Intermediate

The compound's utility stems from the distinct reactivity of its functional groups. The bromine atoms are good leaving groups, facilitating nucleophilic substitution and elimination reactions, while the carboxylic acid moiety can undergo a host of classic transformations. This combination allows for its use as a foundational C5 building block.

2,3-Dibromo-2-methylbutanoic acid can serve as a precursor to various substituted butenoic acids through controlled elimination reactions. The removal of one equivalent of hydrogen bromide (HBr) from the vicinal dibromide structure leads to the formation of a carbon-carbon double bond, yielding a brominated unsaturated carboxylic acid. The specific isomer of the resulting butenoic acid depends on the reaction conditions and the stereochemistry of the starting material. Further substitution of the remaining bromine atom can then be achieved to introduce additional diversity.

Table 1: Potential Transformations to Substituted Butenoic Acids

| Reagent/Condition | Product Type |

|---|---|

| Non-nucleophilic base (e.g., DBU) | Bromo-2-methylbutenoic acid |

| Base, followed by nucleophile (e.g., R₂NH) | Amino-2-methylbutenoic acid |

In the context of diversity-oriented synthesis (DOS), where the goal is to efficiently generate collections of structurally diverse small molecules, this compound is a valuable scaffold. psu.edu The presence of multiple reactive handles allows for the programmed and sequential introduction of various chemical appendages. This strategy enables the systematic construction of a wide array of molecular skeletons from a single starting material. For instance, one bromine atom could be substituted, the carboxylic acid converted to an amide, and the second bromine atom used in an intramolecular cyclization reaction to build heterocyclic systems. This approach, which uses substrates with pre-encoded reactive sites, is a cornerstone for efficiently creating libraries of compounds with high skeletal diversity. psu.edu

The elaboration of this compound into other functionalized molecules is straightforward due to its inherent reactivity. The bromine atoms can be displaced by a variety of nucleophiles, and the carboxylic acid can be transformed into other functional groups.

Substitution Reactions: The bromine atoms, being effective leaving groups, can be replaced by nucleophiles such as hydroxides, amines, and thiols. This allows for the synthesis of hydroxy, amino, and thio derivatives, respectively.

Carboxylic Acid Transformations: The carboxyl group can be readily converted into esters, amides, or acid chlorides. It can also be reduced to a primary alcohol. These transformations introduce new points of diversity and reactivity into the molecule.

Table 2: Examples of Functionalization Reactions

| Reagent | Functional Group Targeted | Resulting Derivative Class |

|---|---|---|

| An amine (R₂NH) | C-Br | Amino-bromo-2-methylbutanoic acid |

| An alcohol (R'OH), acid catalyst | -COOH | 2,3-Dibromo-2-methylbutanoate ester |

| Thionyl chloride (SOCl₂) | -COOH | 2,3-Dibromo-2-methylbutanoyl chloride |

Derivatization to Key Synthetic Reagents

Beyond its use as a structural scaffold, this compound can be chemically altered to form specific, highly reactive reagents that are themselves valuable tools in synthesis.

The conversion of this compound to trans-2-bromobutene is a complex transformation that is not a commonly cited derivatization. This process would require a multi-step synthetic sequence involving both decarboxylation (the removal of the -COOH group) and the selective removal of one bromine atom. Such a transformation highlights the chemical possibilities but may not be the most direct or efficient route to the target compound.

The preparation of organometallic reagents, such as Grignard (organomagnesium) or organolithium reagents, from alkyl halides is a fundamental process in organic synthesis. libretexts.orgmasterorganicchemistry.com These reagents are powerful nucleophiles and strong bases, invaluable for forming new carbon-carbon bonds. mmcmodinagar.ac.inlibretexts.org

A significant challenge in forming an organometallic reagent from this compound is the presence of the acidic carboxylic acid proton. Organolithium and Grignard reagents react rapidly with even weakly acidic protons, which would quench the reagent as it forms. libretexts.orglibretexts.org Therefore, the carboxylic acid group must first be "protected," for example, by converting it into an ester, which lacks an acidic proton.

After protection, the resulting dibromo ester could be treated with magnesium or lithium metal. However, the reaction of vicinal dihalides (compounds with halogens on adjacent carbons) with metals like magnesium often leads to an elimination reaction to form an alkene, rather than the formation of a di-Grignard reagent. msu.edu This presents a competing reaction pathway that must be considered.

Table 3: Hypothetical Pathway to an Organometallic Reagent

| Step | Process | Reagents | Intermediate/Product | Key Consideration |

|---|---|---|---|---|

| 1 | Protection | Methanol, H₂SO₄ | Methyl 2,3-dibromo-2-methylbutanoate | Removal of acidic proton is essential. libretexts.orglibretexts.org |

| 2 | Reagent Formation | Mg, dry ether (THF) | Methyl 2-methyl-2-butenoate | Elimination to form an alkene is a likely side reaction for vicinal dibromides. msu.edu |

Role in the Synthesis of Complex Organic Molecules

The strategic placement of reactive functional groups in this compound makes it a valuable building block for more complex molecular architectures. Its utility is particularly evident in the synthesis of chiral compounds, pharmaceutical intermediates, and molecules relevant to agricultural science.

The presence of two adjacent chiral carbons in this compound makes it an important precursor for the synthesis of enantiomerically pure compounds. The ability to control the stereochemistry during subsequent reactions is crucial for producing specific, biologically active molecules. Stereoselective reactions can be employed to transform the dibromo acid into valuable chiral building blocks.

A significant application is in the synthesis of the necic acid components of pyrrolizidine (B1209537) alkaloids. These natural products contain a characteristic bicyclic structure and are often esterified with unique, branched-chain carboxylic acids known as necic acids. The synthesis of these complex acids can start from precursors like this compound. For instance, the reaction of tiglic acid with bromine yields the dibromo acid, which can then be used to construct the carbon skeleton of certain necic acids, demonstrating its role in building stereochemically complex natural products. core.ac.uk

| Starting Material | Reagent | Product | Application / Significance |

| Tiglic Acid | Bromine (Br₂) in CCl₄ | This compound | Creation of a key intermediate with two chiral centers. core.ac.uk |

| This compound | Various (e.g., elimination, substitution) | Chiral Necic Acid Precursors | Serves as a foundational block for the total synthesis of complex natural products like pyrrolizidine alkaloids. |

This compound is classified as a useful building block for the synthesis of pharmaceutical intermediates. bldpharm.com Its structure is a precursor to other reactive molecules that can be incorporated into larger, biologically active compounds. The compound's potential has been noted in the development of optically active amides, which are significant components in many pharmaceutical agents. google.com

One documented pathway involves the dehydrobromination of this compound. ucl.ac.uk By treating the compound with a base such as potassium hydroxide (B78521) in methanol, a molecule of hydrogen bromide is eliminated to form β-bromoangelic acid. ucl.ac.uk This α,β-unsaturated brominated carboxylic acid is a versatile intermediate, ready for further functionalization, such as Michael additions or coupling reactions, in the assembly of advanced pharmaceutical scaffolds. Research has also pointed to the use of such intermediates in the synthesis of compounds with potential sedative properties.

| Starting Material | Reagent(s) | Key Intermediate | Potential Pharmaceutical Application |

| This compound | Potassium Hydroxide (KOH) in Methanol | β-Bromoangelic Acid | Precursor for complex molecules, including potential sedative agents. ucl.ac.uk |

While direct application in the synthesis of commercial pesticides or herbicides is not extensively documented, the utility of this compound extends to the synthesis of natural products with significant relevance to agricultural science. Its role as a precursor to necic acids, the esterifying components of pyrrolizidine alkaloids, is a prime example. core.ac.uk

Pyrrolizidine alkaloids are secondary metabolites produced by various plant species, often as a chemical defense against herbivores. The study and synthesis of these alkaloids are important for understanding plant-insect interactions, livestock toxicology (as they can be toxic to grazing animals), and for exploring their potential as natural pesticides. The synthesis of 7β-angelyl-l-methylene-8α-pyrrolizidine, an alkaloid isolated from Senecio chrysocoma, involves intermediates derived from tiglic acid chemistry, showcasing the pathway from a simple alkene to a complex, biologically active natural product via the dibromo acid intermediate. core.ac.uk

| Precursor | Synthetic Target Class | Agricultural Relevance | Research Finding |

| This compound | Pyrrolizidine Alkaloids | Understanding plant defense mechanisms; potential for natural pesticides; livestock toxicology. | Used as a building block in the synthesis of necic acid portions of pyrrolizidine alkaloids found in Senecio species. core.ac.uk |

Q & A

Q. Can this compound serve as a precursor for chiral ligands or organocatalysts?

- Methodology :

- Chiral Resolution : Use (S)-proline derivatives to resolve enantiomers via diastereomeric salt formation.

- Derivatization : Convert to esters (e.g., methyl ester ) for asymmetric hydrogenation studies.

- Coordination Chemistry : Test chelation with transition metals (e.g., Pd or Cu) for catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.